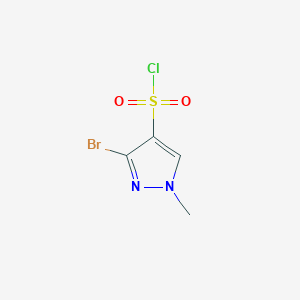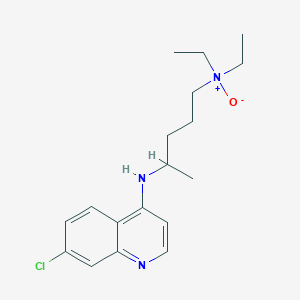![molecular formula C6H6F2O B1457757 6,6-Difluorobicyclo[3.1.0]hexan-2-one CAS No. 1393576-51-6](/img/structure/B1457757.png)
6,6-Difluorobicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluorobicyclo[3.1.0]hexan-2-one is a chemical compound with the CAS Number: 1393576-51-6 . It has a molecular weight of 132.11 . The IUPAC name for this compound is 6,6-difluorobicyclo[3.1.0]hexan-2-one .
Synthesis Analysis
The synthesis of 6,6-Difluorobicyclo[3.1.0]hexan-2-one involves multigram synthesis of diastereomerically pure cis- and trans-6,6-difluorobicyclo hexane building blocks starting from commercially available compounds .Molecular Structure Analysis
The InChI code for 6,6-Difluorobicyclo[3.1.0]hexan-2-one is 1S/C6H6F2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2 .Physical And Chemical Properties Analysis
6,6-Difluorobicyclo[3.1.0]hexan-2-one is a liquid at room temperature .Scientific Research Applications
Thermal Conversions and Mechanisms
- Thermal Conversion to Fluorobenzenes : A study by Dolbier et al. (1992) showed that 6,6-difluorobicyclo[3.1.0]hex-2-ene undergoes thermal, dehydrofluorinative aromatization reactions via a homolytic hydrogen-shift rearrangement. This highlights its potential in generating fluorobenzenes through distinct mechanisms Dolbier et al., 1992.
Synthesis and Reactions
- Approaches to Cyclopropa[c]thiophene System : Anthony et al. (1990) discussed how dehydrochlorination of 6,6-dichloro-3-thiabicyclo[3.1.0]hexane leads to the formation of cyclopropene, which is useful in further chemical reactions Anthony et al., 1990.
- Stereoselective Synthesis : Pedregal and Prowse (2002) developed a stereoselective and efficient synthesis method for 3-beta fluoro derivative of a glutamate analogue, using 6,6-difluorobicyclo[3.1.0]hexan-2-one derivatives Pedregal & Prowse, 2002.
- Assembly of Polycyclic Frameworks : Research by Banwell et al. (2006) utilized 6,6-dibromobicyclo[3.1.0]hexane for the concise assembly of frameworks associated with certain alkaloids, showcasing its utility in complex organic synthesis Banwell et al., 2006.
Structural and Conformational Studies
- Molecular Structure Analysis : Atavin et al. (2003) conducted a gas-phase electron diffraction study on 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane), revealing insights into the molecular structure and conformation of such derivatives Atavin et al., 2003.
properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRUDJKYRMHUOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluorobicyclo[3.1.0]hexan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)



![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)





